molecular formula C21H15FO3 B11163665 3-[(2-fluorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one

3-[(2-fluorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B11163665
M. Wt: 334.3 g/mol
InChI Key: YFPRYAWDXRCPPW-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)methoxy]-1-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Fluorophenyl)methoxy]-1-methyl-6H-benzo[c]chromen-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorophenol and 1-methyl-6H-benzo[c]chromen-6-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the 2-fluorophenyl group is introduced to the chromone core via a methoxy linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluorophenyl)methoxy]-1-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromone core to chromanol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted chromones, chromanols, and quinones, each with distinct biological activities.

Scientific Research Applications

3-[(2-Fluorophenyl)methoxy]-1-methyl-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: It finds applications in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[(2-Fluorophenyl)methoxy]-1-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one
  • 3-(2-Fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one
  • 6-Ethyl-3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one

Uniqueness

Compared to similar compounds, 3-[(2-Fluorophenyl)methoxy]-1-methyl-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-fluorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H15FO3

Molecular Weight

334.3 g/mol

IUPAC Name

3-[(2-fluorophenyl)methoxy]-1-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C21H15FO3/c1-13-10-15(24-12-14-6-2-5-9-18(14)22)11-19-20(13)16-7-3-4-8-17(16)21(23)25-19/h2-11H,12H2,1H3

InChI Key

YFPRYAWDXRCPPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OCC4=CC=CC=C4F

Origin of Product

United States

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